N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
“N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide” is a chemical compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The compound has been studied for its potential biological activities .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton is between 7.27 and 8.77 ppm .Physical and Chemical Properties Analysis
The compound’s physical and chemical properties include its NMR and IR spectra . The compound’s mass is m/z 469 .Scientific Research Applications
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
Research on substituted benzamides, including compounds structurally related to "N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide," has demonstrated potent and selective inhibition of VEGFR-2 kinase activity. These compounds, through enzyme kinetics studies, have shown competitive inhibition with ATP, exhibiting excellent kinase selectivity, favorable pharmacokinetic properties, and robust in vivo efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).
Antimicrobial and Cytotoxic Activities
The synthesis and characterization of benzamide derivatives and their copper(II) complexes have been explored for their cytotoxic activity against various human cancer cell lines. These studies have shown that certain derivatives exhibit significant cytotoxicity, particularly against breast cancer and prostate adenocarcinoma cell lines, underscoring their potential as therapeutic agents (Adhami et al., 2014).
Potassium Channel Openers
Novel cyanoguanidine derivatives, related in function to benzamide-based compounds, have been designed and synthesized as potassium channel openers. These compounds have demonstrated efficacy in hyperpolarizing human bladder cells and relaxing electrically stimulated pig bladder strips, highlighting their potential for the treatment of overactive bladder conditions (Pérez-Medrano et al., 2007).
Crystal Structure and Hirshfeld Surface Analysis
Studies on N-(pyridin-2-ylmethyl)benzamide derivatives have also focused on their crystal structures, providing insights into the molecular configurations and interactions that may underlie their biological activities and chemical properties. Such analyses are crucial for understanding the structure-activity relationships that guide the design of new compounds with improved efficacy and selectivity (Artheswari et al., 2019).
Heterocyclic Synthesis for Insecticidal Activity
The versatility of related chemical frameworks is further exemplified by their use in synthesizing heterocyclic compounds for potential insecticidal applications. By exploring different synthetic routes and chemical transformations, researchers have developed compounds that exhibit promising activities against agricultural pests, illustrating the broader implications of these chemical investigations in addressing real-world challenges (Fadda et al., 2017).
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a thiazole group have been known to exhibit antibacterial and anti-inflammatory properties, suggesting potential targets could be bacterial cells or inflammation-related enzymes.
Mode of Action
Compounds with similar structures have been shown to inhibit bacterial growth and inflammation . They may interact with their targets, causing changes that inhibit the function of the target, leading to the observed effects.
Biochemical Pathways
Based on the known activities of similar compounds, it can be inferred that the compound may interfere with bacterial growth processes or inflammation pathways .
Result of Action
Similar compounds have been shown to exhibit antibacterial and anti-inflammatory effects, suggesting that this compound may also have similar effects.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN4OS/c22-17-5-3-6-18-19(17)25-21(28-18)26(13-16-4-1-2-11-24-16)20(27)15-9-7-14(12-23)8-10-15/h1-11H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFUKYRQPDIRKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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